

Application Note: Mass Spectrometry Fragmentation Analysis of Lumateperone-D4

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Compound of Interest		
Compound Name:	Lumateperone-D4	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its mechanism of action involves a combination of antagonist activity at central serotonin 5-HT2A receptors and postsynaptic antagonist activity at central dopamine D2 receptors. Stable isotope-labeled internal standards, such as **Lumateperone-D4**, are essential for the accurate quantification of the drug in biological matrices by mass spectrometry. Understanding the fragmentation pattern of both the parent drug and its deuterated analog is critical for developing robust and reliable bioanalytical methods.

This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of **Lumateperone-D4**. Due to the limited availability of publicly accessible experimental fragmentation data for Lumateperone and its deuterated analogs, this document outlines a theoretical fragmentation pathway based on the known chemical structure and common fragmentation mechanisms of similar compounds. A detailed experimental protocol for acquiring this data is also provided.

Chemical Structures

Lumateperone:

Molecular Formula: C24H28FN3O



Monoisotopic Mass: 393.22 g/mol

Lumateperone-D4:

Molecular Formula: C24H24D4FN3O

Monoisotopic Mass: 397.25 g/mol

• Location of Deuterium Labels: The four deuterium atoms are located on the fluorophenyl ring, as indicated by its IUPAC name: 4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.0⁵,1⁶.0¹⁰,1⁵]hexadeca-5,7,9(16)-trien-12-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one.

Predicted Mass Spectrometry Fragmentation

The protonated molecule of **Lumateperone-D4** ([M+H]⁺) is expected to have a mass-to-charge ratio (m/z) of approximately 398.3. Based on the structure of Lumateperone, which contains a butyrophenone moiety and a complex tetracyclic amine structure, fragmentation is likely to occur at several key points. The major metabolic pathways for Lumateperone have been identified as N-demethylation and piperazine ring cleavage, which can provide insights into potential fragmentation sites in tandem mass spectrometry (MS/MS).

The most probable fragmentation pathways for **Lumateperone-D4** are initiated by cleavage of the bond between the carbonyl group and the aliphatic chain, and cleavage within the tetracyclic amine structure.

Table 1: Predicted Precursor and Product Ions for Lumateperone-D4



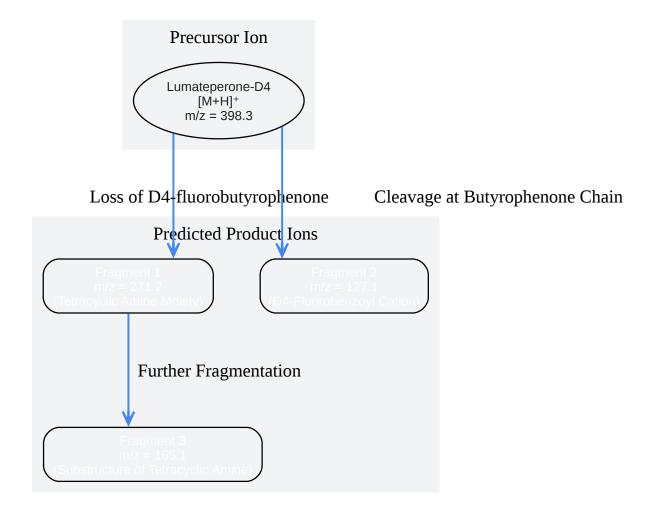
Ion Description	Predicted m/z	Fragmentation Pathway
[M+H]+	398.3	Precursor Ion
Fragment 1	271.2	Cleavage of the butyrophenone side chain, retaining the tetracyclic amine structure.
Fragment 2	127.1 (D4-fluorobenzoyl)	Cleavage of the bond between the carbonyl group and the aliphatic chain, resulting in the deuterated fluorobenzoyl cation.
Fragment 3	165.1	Further fragmentation of the tetracyclic amine structure.

Note: These m/z values are theoretical and would need to be confirmed by experimental data.

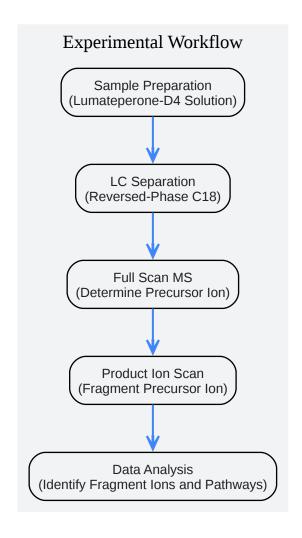
Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship of the predicted fragmentation of **Lumateperone-D4**.









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